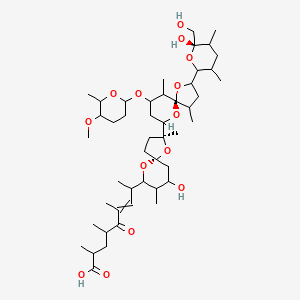

Nanchangmycin (free acid)

Description

Significance of Nanchangmycin (B609417) (Free Acid) as a Natural Product in Modern Research

Nanchangmycin stands out in modern research due to its broad spectrum of biological activities, making it a valuable tool for scientific investigation. chemrxiv.org As a member of the polyether ionophore family, it has the ability to form lipid-soluble complexes with cations and transport them across biological membranes, thereby disrupting cellular ion gradients. frontiersin.orgcore.ac.uk This fundamental mechanism underpins its diverse effects.

Academic research has highlighted Nanchangmycin's potent activity against a wide range of organisms and disease models. Its documented effects include:

Antiviral Activity: Nanchangmycin has demonstrated broad-spectrum antiviral capabilities, notably against arboviruses such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Chikungunya virus (CHIKV). elifesciences.orgnih.govnih.gov Research indicates it can potently block the entry of ZIKV into various cell types. selleckchem.comnih.govselleck.co.jp Studies have also explored its potential activity against SARS-CoV-2. elifesciences.orgnih.gov

Antifibrotic Effects: In the context of liver fibrosis, Nanchangmycin has been identified as a compound that promotes the inactivation of hepatic stellate cells (HSCs), the primary cells responsible for scar tissue formation in the liver. elifesciences.orgnih.govelifesciences.org It has been shown to decrease the proliferation, migration, and assembly of collagen fibers by these cells. elifesciences.orgnih.gov

Anticancer Activity: Research has shown that Nanchangmycin can suppress the activity of breast cancer stem cells and inhibit the growth of breast cancer and multiple myeloma cells. elifesciences.orgnih.gov

Antibacterial Properties: Nanchangmycin is effective against Gram-positive bacteria. selleckchem.commedchemexpress.commdpi.com

The significance of Nanchangmycin in research extends to its use as a chemical probe to explore complex biological processes. For instance, studies on its antifibrotic action have helped elucidate the roles of specific signaling pathways, such as the FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) pathways, in controlling the fibrotic activity of cells. elifesciences.orgnih.gov Furthermore, chemical proteomics approaches using Nanchangmycin probes are being employed to identify its direct molecular targets, which could reveal novel mechanisms of action and therapeutic targets. chemrxiv.org

| Biological Activity | Target/Organism | Observed Effect | Reference |

|---|---|---|---|

| Antiviral | Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), SARS-CoV-2 | Inhibits viral entry and infection across diverse cell types. | elifesciences.orgnih.govnih.govresearchgate.net |

| Antifibrotic | Human Hepatic Stellate Cells (HSCs) | Promotes HSC inactivation; decreases proliferation, migration, and collagen assembly. | elifesciences.orgnih.govelifesciences.org |

| Anticancer | Breast Cancer Stem Cells, Multiple Myeloma Cells | Suppresses cancer stem cell activity and inhibits cell growth. | elifesciences.orgnih.gov |

| Antibacterial | Gram-positive bacteria | Inhibits bacterial growth. | selleckchem.commedchemexpress.com |

| Antiparasitic | Coccidiosis in chickens | Used to cure coccidiosis. | selleckchem.comselleck.co.jp |

Historical Context of Polyether Ionophore Research and its Evolution

The study of polyether ionophores dates back to the mid-20th century. The history of this class of antibiotics began in 1951 with the isolation of the first two compounds, nigericin (B1684572) and lasalocid (B1674520) acid, from different Streptomyces species. salinomycin.pl The term "ionophore" was coined in 1967 to describe the unique ability of these molecules to bind metal ions and facilitate their transport across cellular membranes. mdpi.comnih.gov

Initially, the primary application of polyether ionophores was in veterinary medicine and animal husbandry. core.ac.uk They have been used as feed additives to control coccidiosis, a severe parasitic disease in poultry, and to improve feed conversion in ruminants since the early 1970s. frontiersin.org Their cytotoxicity has generally precluded their use in human medicine. frontiersin.org

Over the decades, research has led to the discovery of more than 120 distinct polyether ionophore structures produced by over 50 different microorganisms. core.ac.uksalinomycin.pl The discovery of the potent anticancer activity of salinomycin (B1681400) against cancer stem cells in 2009 marked a significant turning point, inspiring a resurgence of interest in the therapeutic potential of this compound class. salinomycin.pl This discovery prompted researchers to re-evaluate polyether ionophores, including Nanchangmycin, for new applications beyond their traditional use. The evolution of research has shifted from their role as animal feed additives to exploring their complex mechanisms of action and potential as leads for developing novel therapies for human diseases, including cancer and viral infections. selleckchem.comsalinomycin.pl

Current Academic Research Landscape and Interdisciplinary Focus on Nanchangmycin (Free Acid)

The current research landscape for Nanchangmycin is highly interdisciplinary, spanning virology, cell biology, oncology, and chemical biology. patsnap.com Scientists are moving beyond simply documenting its biological effects to dissecting its precise molecular mechanisms.

A major focus of recent research has been on understanding how Nanchangmycin exerts its broad-spectrum antiviral activity. Mechanistic studies have revealed that it blocks an early step in the viral entry process for ZIKV, DENV, and other viruses that utilize clathrin-mediated endocytosis. nih.gov To pinpoint its direct cellular partners, researchers have developed photoreactive and clickable probes of Nanchangmycin for affinity-based protein profiling. chemrxiv.org This chemical proteomics approach led to the identification of SEC11A, a component of the signal peptidase complex, as a prominent target, suggesting a novel mechanism for its antiviral action by interfering with the processing of viral proteins. chemrxiv.org

In the field of fibrosis research, studies have identified Nanchangmycin as a potent modulator of hepatic stellate cell (HSC) activity through a high-throughput screen. elifesciences.orgnih.gov Subsequent mechanistic work demonstrated that it affects multiple signaling pathways, including the FYN, PTK2, and MAPK1/3 pathways, to reduce the expression of proteins that form the fibrotic scar. elifesciences.orgnih.govelifesciences.org Research also shows that Nanchangmycin induces lipid accumulation in HSCs, which is consistent with their inactivation. elifesciences.orgnih.gov

The biosynthesis of Nanchangmycin itself is a significant area of academic inquiry. The gene cluster responsible for its production in Streptomyces nanchangensis has been identified and characterized. researchgate.netresearchgate.net This research provides insights into the complex enzymatic machinery of modular polyketide synthases (PKSs) that assemble the compound's intricate polyether structure. core.ac.uknih.govnih.gov Understanding its biosynthesis could pave the way for bioengineering novel analogues with improved properties.

| Research Area | Specific Focus | Key Findings/Approaches | Reference |

|---|---|---|---|

| Virology | Mechanism of antiviral action against ZIKV, DENV, WNV, etc. | Blocks an early stage of viral entry, likely clathrin-mediated endocytosis. Potently inhibits infection with IC50 values in the 0.1-0.4 µM range. | nih.govresearchgate.netfrontiersin.org |

| Chemical Biology | Identification of direct cellular targets. | Use of photoreactive clickable probes for affinity-based protein profiling. Identified SEC11A as a potential target mediating antiviral effects. | chemrxiv.org |

| Hepatology/Fibrosis | Antifibrotic effects on Hepatic Stellate Cells (HSCs). | Promotes HSC inactivation by modulating FYN, PTK2, and MAPK1/3 signaling pathways and inducing lipid accumulation. | elifesciences.orgnih.govelifesciences.org |

| Oncology | Activity against cancer stem cells. | Suppresses breast cancer stem cell activity and inhibits growth of various cancer cell lines. | elifesciences.orgnih.govacs.org |

| Microbiology/Biotechnology | Biosynthesis pathway. | Characterization of the complete gene cluster and the modular polyketide synthase (PKS) responsible for its synthesis. | core.ac.ukresearchgate.netresearchgate.netnih.gov |

Properties

Molecular Formula |

C47H78O14 |

|---|---|

Molecular Weight |

867.1 g/mol |

IUPAC Name |

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |

InChI Key |

FELYAZAWTURXNF-XPRCOFFQSA-N |

Isomeric SMILES |

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

Origin of Product |

United States |

Natural Origin and Producer Organism of Nanchangmycin Free Acid

Identification of Producing Microorganisms

Nanchangmycin (B609417) is a polyether antibiotic naturally synthesized by specific soil-dwelling bacteria belonging to the genus Streptomyces. Research has identified a primary producing strain and explored others for production and genetic studies.

The principal microorganism identified as the producer of Nanchangmycin is Streptomyces nanchangensis NS3226. nih.govmicrobiologyresearch.orgresearchgate.net This bacterium, isolated from a soil sample in Nanchang, China, is also known to produce other bioactive compounds, including the macrolide meilingmycin. nih.govmicrobiologyresearch.orgresearchgate.net The discovery of S. nanchangensis as the source of Nanchangmycin was a significant finding, as the compound showed notable insecticidal properties. nih.govresearchgate.net

Genetic analysis of S. nanchangensis NS3226 has revealed multiple large gene clusters responsible for the biosynthesis of polyketide compounds, which are the chemical precursors to complex molecules like Nanchangmycin. nih.govmicrobiologyresearch.org One of these clusters, spanning approximately 133 kilobases, was directly linked to Nanchangmycin production. nih.gov This was confirmed through gene disruption experiments, where replacing specific DNA fragments within this cluster resulted in mutant strains that could no longer produce the antibiotic. nih.govresearchgate.net

Besides the primary producer, other Streptomyces species have been identified in studies related to Nanchangmycin production, either as natural producers or as hosts for genetic engineering.

Streptomyces bingchenggensis : This species is another natural producer of Nanchangmycin. cdnsciencepub.comasm.org It is an industrial strain primarily used for producing milbemycins, but it also synthesizes Nanchangmycin as a secondary metabolite. cdnsciencepub.comnih.gov Much of the research on S. bingchenggensis involves genetic engineering to understand and manipulate the regulatory pathways that control the synthesis of its various compounds. asm.orgnih.govresearchgate.net In some studies, the goal has been to eliminate Nanchangmycin production to enhance the yield of the commercially more valuable milbemycins. nih.gov Conversely, other research has focused on rewiring the regulatory network of S. bingchenggensis to significantly overproduce Nanchangmycin, achieving yields up to 6.08 g/L. asm.org

Streptomyces albus : This species has been used as a heterologous host for the production of polyether antibiotics. While not a natural producer of Nanchangmycin, the entire biosynthetic gene cluster from S. nanchangensis has been cloned and successfully expressed in Streptomyces albus J1074. asm.org This demonstrates the potential for producing Nanchangmycin in a different, potentially more manageable or higher-yielding, bacterial host. S. albus is a well-known host for expressing genes from other Streptomyces species due to its clean metabolic background and efficient protein synthesis machinery. asm.orgnih.gov

Producer Organisms of Nanchangmycin

| Organism | Role in Production | Key Research Findings | Citations |

|---|---|---|---|

| Streptomyces nanchangensis NS3226 | Primary Natural Producer | Isolated from soil in Nanchang; produces Nanchangmycin and meilingmycin; contains the specific gene cluster for Nanchangmycin biosynthesis. | nih.govmicrobiologyresearch.orgresearchgate.net |

| Streptomyces bingchenggensis | Natural Producer | Industrial strain that co-produces Nanchangmycin with milbemycins; subject of genetic engineering to increase or eliminate Nanchangmycin yield. | cdnsciencepub.comasm.orgnih.govresearchgate.net |

| Streptomyces albus J1074 | Heterologous Host | Used to express the cloned Nanchangmycin gene cluster from S. nanchangensis for production studies. | asm.org |

Streptomyces nanchangensis NS3226 as the Primary Producer

Academic Methodologies for Isolation from Natural Sources

The isolation of Nanchangmycin from its producer organisms for academic and research purposes involves a multi-step process that begins with fermentation and ends with purification and analysis.

The general workflow starts with the cultivation of the Streptomyces strain in a suitable fermentation medium. For instance, S. nanchangensis can be grown in a specialized fermentation medium (B2-1) for several days to allow for the production of the antibiotic. researchgate.net Similarly, S. bingchenggensis is cultivated in a specific fermentation medium for up to nine days to produce its secondary metabolites. frontiersin.org

Following fermentation, the bacterial cells (mycelia) are separated from the liquid culture broth by centrifugation. researchgate.net The Nanchangmycin compound is then extracted from the mycelia. This is typically achieved by using an organic solvent. Research studies have documented the use of methanol (B129727) for this purpose; after the mycelia are harvested, the product is extracted with an equal volume of the solvent. researchgate.net Another documented method involves mixing the samples with ethanol (B145695) (at a 1:5 v/v ratio) and using sonication to facilitate the extraction process. frontiersin.org

After extraction, the resulting solution, which contains Nanchangmycin along with other cellular components, is analyzed and purified. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to detect and quantify the amount of Nanchangmycin produced. researchgate.netfrontiersin.org The HPLC system is typically equipped with a C18 column, and the compound is detected by monitoring its absorbance at a specific wavelength, such as 230 nm. nih.gov

Summary of Nanchangmycin Isolation Methodology

| Step | Description | Example from Research | Citations |

|---|---|---|---|

| 1. Fermentation | Cultivation of the producer Streptomyces strain in a nutrient-rich liquid medium under controlled conditions (e.g., temperature, shaking) for several days. | S. nanchangensis grown in B2-1 medium for 7 days; S. bingchenggensis grown for up to 9 days. | researchgate.netfrontiersin.org |

| 2. Harvest | Separation of the microbial cells (mycelia) from the culture broth. | Mycelia are harvested by centrifugation. | researchgate.net |

| 3. Extraction | Use of organic solvents to extract the Nanchangmycin compound from the harvested mycelia. | Extraction with an equal volume of methanol or with ethanol (1:5 v/v) coupled with sonication. | researchgate.netfrontiersin.org |

| 4. Analysis | Detection and quantification of the isolated compound. | Analysis by HPLC using a C18 column and UV detection at 230 nm. | nih.govresearchgate.netfrontiersin.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| Nanchangmycin (free acid) |

| Meilingmycin |

| Milbemycins |

| Salinomycin (B1681400) |

| Dianemycin |

| Monensin (B1676710) |

Biosynthetic Pathway Elucidation of Nanchangmycin Free Acid

Polyketide Backbone Assembly by Modular Polyketide Synthases (PKS)

The biosynthesis of the nanchangmycin (B609417) backbone is a complex process orchestrated by a large, multifunctional enzyme system known as a modular polyketide synthase (PKS). In the producing organism, Streptomyces nanchangensis NS3226, the genetic blueprint for this machinery is encoded within a dedicated gene cluster. nih.govnih.govmicrobiologyresearch.org The core of this cluster consists of genes nanA1 through nanA10, which code for a Type I modular PKS. nih.gov This enzymatic assembly line is composed of a loading module and fourteen extension modules, each responsible for a specific step in the construction of the linear polyketide chain that serves as the precursor to nanchangmycin. nih.govresearchgate.net The organization of these genes and the modules they encode dictates the precise sequence of chemical reactions and the final structure of the polyketide backbone. nih.gov

Mechanisms of Type I Modular PKS in Polyether Synthesis

Type I modular PKSs are enzymatic megastructures that function like a molecular assembly line to build complex polyketides. researchgate.netstanford.edu Each module within the synthase is a collection of distinct catalytic domains responsible for one cycle of chain elongation and modification. stanford.edursc.org The biosynthesis of polyethers like nanchangmycin by these synthases is analogous in many ways to fatty acid synthesis and the production of other complex polyketides, such as macrolides. nih.govnih.gov

The fundamental domains required for chain extension in each module are:

Acyltransferase (AT): This domain selects a specific extender unit, typically from malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein. rsc.orgresearchgate.net

Acyl Carrier Protein (ACP): This domain acts as a mobile arm, holding the growing polyketide chain and presenting it to the various catalytic domains within the module. nih.govresearchgate.net

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming step, a Claisen condensation, which attaches the extender unit from the ACP to the growing polyketide chain. rsc.orgresearchgate.net

In addition to these core domains, modules can contain optional reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—that modify the β-keto group formed after each condensation, thereby introducing structural diversity into the backbone. nih.govstanford.edu The "co-linearity rule" generally applies, meaning the sequence of modules on the PKS genes corresponds directly to the sequence of chemical operations in the biosynthesis of the polyketide chain. nih.gov After the final extension, the completed polyketide chain is released, often involving a Thioesterase (TE) domain, although the release mechanism in polyether synthesis can be unique. nih.govrsc.orgmdpi.com

Sequential Condensation of Carboxylic Acid-Derived Units

The assembly of the nanchangmycin polyketide backbone begins with the loading of a starter unit onto the PKS. researchgate.net The loading module of the nanchangmycin synthase, located at the N-terminus of the NanA1 protein, initiates the process by binding a malonyl-CoA unit, which is then decarboxylated to yield an acetate (B1210297) starter unit. researchgate.netresearchgate.net

Following initiation, the growing chain is passed sequentially through the fourteen extension modules of the NanA PKS system. nih.gov At each module, a specific carboxylic acid-derived extender unit is incorporated. The biosynthesis of the nanchangmycin precursor involves the condensation of four malonyl-CoA units and ten methylmalonyl-CoA units. nih.govresearchgate.netresearchgate.net This sequence of fourteen condensation steps methodically elongates the polyketide chain, ultimately forming an unsaturated pentadecaketide tethered to the final ACP domain. nih.gov

| Unit Type | Source Molecule | Number of Incorporations | Role in Biosynthesis |

|---|---|---|---|

| Starter Unit | Malonyl-CoA (decarboxylated to acetate) | 1 | Initiates polyketide chain synthesis. researchgate.netresearchgate.net |

| Extender Unit | Malonyl-CoA | 4 | Elongates the polyketide chain. nih.govresearchgate.net |

| Extender Unit | Methylmalonyl-CoA | 10 | Elongates the polyketide chain and introduces methyl branches. nih.govresearchgate.net |

Substrate Specificity and Extender Unit Incorporation

The precise structure of the nanchangmycin backbone, including the placement of its methyl branches, is determined by the substrate specificity of the Acyltransferase (AT) domain within each of the fourteen extension modules. researchgate.net Each AT domain is programmed to select either a malonyl-CoA or a methylmalonyl-CoA extender unit for incorporation. oup.com

Analysis of the nanchangmycin PKS gene cluster reveals the specificities of the individual AT domains:

The AT domains within the loading module and extension modules 3, 6, 8, and 9 are predicted to be specific for malonate. researchgate.net

All other extension modules contain AT domains specific for methylmalonate. researchgate.net

This strict substrate recognition ensures the correct extender unit is added at each step of the chain elongation, which is critical for the formation of the correct polyketide precursor required for subsequent cyclization into the final nanchangmycin structure. researchgate.net The fidelity of these AT domains is a key factor in the biosynthesis of the defined chemical architecture of the polyether. nih.govoup.com

| PKS Module | Associated Gene Product (Partial) | Predicted Substrate Specificity |

|---|---|---|

| Loading | NanA1 | Malonyl-CoA researchgate.net |

| Module 1 | NanA1 | Methylmalonyl-CoA researchgate.net |

| Module 2 | NanA2 | Methylmalonyl-CoA researchgate.net |

| Module 3 | NanA2 | Malonyl-CoA researchgate.net |

| Module 4 | NanA3 | Methylmalonyl-CoA researchgate.net |

| Module 5 | NanA3 | Methylmalonyl-CoA researchgate.net |

| Module 6 | NanA4 | Malonyl-CoA researchgate.net |

| Module 7 | NanA5 | Methylmalonyl-CoA researchgate.net |

| Module 8 | NanA6 | Malonyl-CoA researchgate.net |

| Module 9 | NanA6 | Malonyl-CoA researchgate.net |

| Module 10 | NanA7 | Methylmalonyl-CoA researchgate.net |

| Module 11 | NanA8 | Methylmalonyl-CoA researchgate.net |

| Module 12 | NanA9 | Methylmalonyl-CoA researchgate.net |

| Module 13 | NanA10 | Methylmalonyl-CoA researchgate.net |

| Module 14 | NanA11 | Methylmalonyl-CoA researchgate.net |

Post-Polyketide Synthase Tailoring Modifications

Once the linear polyketide chain is fully assembled by the PKS machinery, it does not immediately become nanchangmycin. Instead, it undergoes a series of crucial post-PKS tailoring modifications. nih.govnih.gov These enzymatic transformations are responsible for converting the initially formed, unsaturated polyketide into the complex, polycyclic ether structure characteristic of nanchangmycin. nih.govnih.gov This sequence of events is thought to begin while the polyketide is still tethered to the PKS via an acyl carrier protein. nih.govresearchgate.net

Oxidative Cyclization and Polyether Ring Formation

The defining transformation in nanchangmycin biosynthesis is the oxidative cyclization of its linear precursor. nih.govnih.gov This process is believed to occur through a cascade mechanism initiated by epoxidation of specific double bonds within the polyketide chain. nih.govnih.gov The resulting epoxide intermediates are highly reactive and serve as electrophilic handles for subsequent intramolecular cyclization reactions. An epoxide hydrolase-like enzyme, NanI, is thought to mediate a cascade of epoxide ring-openings and acetalizations, which stitches the linear chain into the final pentacyclic ether core of nanchangmycin. nih.govnih.govcore.ac.uk

A critical first step in the oxidative cyclization cascade is the stereospecific epoxidation of the polyene intermediate. mdpi.comnih.gov In the nanchangmycin biosynthetic gene cluster, the gene nanO is predicted to encode a flavin-dependent epoxidase. researchgate.netcore.ac.ukresearchgate.net This enzyme, NanO, is responsible for catalyzing the conversion of specific carbon-carbon double bonds in the ACP-bound unsaturated polyketide into epoxides. nih.govnih.gov The formation of this polyepoxide intermediate is the key priming step that sets the stage for the subsequent cyclization cascade. nih.govcore.ac.uk Homologous epoxidases are found in the biosynthetic pathways of other polyether ionophores like monensin (B1676710), highlighting the conserved and essential nature of this reaction in forming the polyether scaffold. nih.govcore.ac.ukamanote.com

Enzymatic Epoxide Ring Openings and Acetalizations (e.g., NanI-mediated)

A crucial step in the formation of the characteristic polyether structure of nanchangmycin is the oxidative cyclization of the unsaturated polyketide precursor. nih.gov This process is initiated by the epoxidation of specific double bonds within the polyketide chain, a reaction catalyzed by an epoxidase, the product of the nanO gene. nih.govmdpi.com Following epoxidation, a cascade of stereospecific epoxide ring-opening and acetalization reactions occurs, leading to the formation of the multiple cyclic ether rings. nih.govrsc.org

The enzyme NanI, an epoxide hydrolase, is proposed to play a central role in mediating this complex cyclization cascade. nih.govresearchgate.netacs.org It is thought to catalyze the regioselective opening of the epoxide rings, initiating the formation of the interconnected polyether framework. nih.govmdpi.com This enzymatic control ensures the correct stereochemistry and connectivity of the resulting cyclic ethers, which is essential for the biological activity of nanchangmycin. The entire process is believed to occur while the polyketide intermediate is still tethered to an acyl carrier protein (ACP), a notable feature of polyether biosynthesis. nih.gov

Hydroxylation and Further Oxidation Events (e.g., P450 NanP)

Subsequent to the formation of the polyether core, further oxidative modifications occur. One such key event is the hydroxylation of the terminal methyl group at C-30 of the nanchangmycin aglycone. researchgate.net This reaction is catalyzed by NanP, a cytochrome P450 monooxygenase. nih.govresearchgate.net P450 enzymes are a versatile class of catalysts known for their ability to perform a wide range of oxidative reactions, including hydroxylations, with high regio- and stereoselectivity. chemrxiv.orgmdpi-res.comnih.govuq.edu.au

The hydroxylation by NanP is a critical step that precedes glycosylation and the final release of the molecule. nih.gov This oxidation is thought to take place while the polyether intermediate is still attached to the ACP. nih.gov The introduction of this hydroxyl group provides the attachment point for the deoxysugar moiety, a crucial structural feature of the mature nanchangmycin molecule.

Glycosylation and Deoxysugar Attachment

The attachment of a specific deoxysugar is a hallmark of many bioactive natural products, and nanchangmycin is no exception. This glycosylation event significantly influences the compound's biological properties.

Enzymatic Function of Glycosyltransferases (e.g., NanG5)

The transfer of the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the nanchangmycin aglycone is catalyzed by the glycosyltransferase NanG5. nih.govresearchgate.net This enzyme attaches the sugar to the C-19 hydroxyl group of the polyether structure. nih.gov Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, linking a sugar to another molecule. mdpi.com

Genetic studies have confirmed the essential role of NanG5 in nanchangmycin biosynthesis. Deletion of the nanG5 gene resulted in the accumulation of the nanchangmycin aglycone, the polyether core lacking the sugar moiety. nih.govnih.gov This finding strongly supports the function of NanG5 as the specific glycosyltransferase responsible for this late-stage modification. The glycosylation step is believed to occur just before the final release of the mature nanchangmycin from the PKS machinery. nih.gov

Biosynthesis Pathway of Deoxysugar Moiety (e.g., 4-O-methyl-L-rhodinose)

The unique deoxysugar attached to nanchangmycin, 4-O-methyl-L-rhodinose, is synthesized through a dedicated pathway encoded within the nanchangmycin biosynthetic gene cluster. researchgate.netresearchgate.net This pathway begins with a common precursor, likely D-glucose-1-phosphate. researchgate.net A series of enzymes, including NanG1 (glucose-1-phosphate thymidylyltransferase) and NanG2 (dTDP-D-glucose 4,6-dehydratase), are involved in the initial steps of 6-deoxysugar biosynthesis. researchgate.net

Further enzymatic modifications, including those catalyzed by NanG3 and NanG4, are required to produce L-rhodinose. researchgate.net The final step in the formation of the specific sugar moiety is a 4-O-methylation reaction, which is thought to be catalyzed by the enzyme NanM. researchgate.netresearchgate.net This complete biosynthetic pathway ensures a steady supply of the activated deoxysugar for attachment by NanG5.

| Enzyme | Proposed Function in 4-O-methyl-L-rhodinose Biosynthesis |

| NanG1 | Glucose-1-phosphate:TTP thymidylyltransferase |

| NanG2 | dTDP-D-glucose 4,6-dehydratase |

| NanG3 | NDP-D-glucose-3,4-dehydratase |

| NanG4 | NDP-D-glucose-4,6-dehydratase, NDP-D-glucose-4-epimerase, NDP-D-glucose-4-reductase |

| NanM | 4-O-methylation |

Polyether Chain Release Mechanism

The final step in the biosynthesis of nanchangmycin is the release of the mature, fully modified polyether from the PKS assembly line. Unlike many other polyketide synthases, the nanchangmycin PKS lacks a C-terminal thioesterase domain for this purpose. nih.gov

Role of Thioesterase (NanE) in Hydrolytic Release

The hydrolytic release of nanchangmycin is catalyzed by a discrete Type II thioesterase, NanE. nih.govnih.govresearchgate.netfrontierspartnerships.org This enzyme acts in trans to cleave the thioester bond that tethers the completed molecule to the ACP domain. nih.gov

Biochemical studies have shown that NanE exhibits a strong preference for the fully glycosylated nanchangmycin substrate over its aglycone counterpart. nih.govnih.gov This substrate specificity indicates that glycosylation precedes the final hydrolytic release, making the NanE-catalyzed reaction the terminal step in the biosynthetic pathway. nih.gov Site-directed mutagenesis has identified the catalytic triad (B1167595) of NanE, consisting of Ser96, His261, and Asp120, which are all essential for its thioesterase activity. nih.govnih.gov

| Enzyme | Catalytic Residues | Function |

| NanE | Ser96, His261, Asp120 | Hydrolytic release of mature nanchangmycin from the ACP |

Specificity and Catalytic Triad of NanE

The final step in the biosynthesis of nanchangmycin is the hydrolytic release of the mature polyether from the acyl carrier protein (ACP). This crucial chain termination is catalyzed by NanE, a discrete Type II thioesterase (TEII). nih.govnih.gov Unlike Type I polyketide synthases (PKSs) that typically feature a C-terminal thioesterase domain for product release, the PKS clusters for nanchangmycin, as well as the related polyethers monensin and nigericin (B1684572), lack an intrinsic thioesterase domain. nih.gov Instead, they employ a dedicated, trans-acting Type II thioesterase encoded by a separate gene within the biosynthetic cluster. nih.gov Research has established that NanE is the specific thioesterase responsible for cleaving the thioester bond, liberating the final nanchangmycin molecule. nih.govresearchgate.net

Specificity of NanE

Biochemical and molecular genetic studies have revealed the high substrate specificity of NanE, ensuring that only the fully mature polyketide is released. nih.gov The penultimate step in the biosynthesis is the glycosylation of the nanchangmycin aglycone at the C-19 hydroxyl group, a reaction catalyzed by the glycosyltransferase NanG5. nih.gov NanE demonstrates a distinct preference for this glycosylated substrate. nih.govnih.gov

Kinetic analysis using N-acetylcysteamine (SNAC) thioester analogues of the biosynthetic intermediates has quantified this selectivity. NanE hydrolyzes the SNAC thioester of glycosylated nanchangmycin with a nearly 17-fold preference over the corresponding SNAC derivative of the nanchangmycin aglycone. nih.govnih.gov This pronounced selectivity strongly supports the hypothesis that NanE-catalyzed hydrolysis is the terminal step of the entire biosynthetic pathway, occurring after all other modifications, including glycosylation, are complete. nih.govnih.gov

Further studies have highlighted the enzyme's selectivity for its cognate polyether backbone. nih.gov While NanE can hydrolyze the SNAC thioester of monensin, a related polyether, its efficiency (kcat/Km) is 36-fold lower than for its natural substrate, nanchangmycin-SNAC. nih.gov This underscores NanE's fine-tuning for both the specific polyether structure and its glycosylation state. nih.gov The amino acid residue Trp97 has been identified through mutagenesis as a key determinant in NanE's preference for polyether substrates over simpler polyketide chains. nih.govnih.gov

| Substrate | Relative Hydrolysis Preference/Efficiency | Significance |

|---|---|---|

| Nanchangmycin-SNAC (Glycosylated) | High (Baseline) | Natural, preferred substrate for release. nih.gov |

| Nanchangmycin Aglycone-SNAC | ~17-fold lower than glycosylated form | Demonstrates preference for the final, mature product. nih.govnih.gov |

| Monensin-SNAC | 36-fold lower kcat/Km than Nanchangmycin-SNAC | Shows specificity for the cognate polyether backbone. nih.gov |

Catalytic Triad of NanE

Like many hydrolases, including other Type II thioesterases, NanE employs a classic catalytic triad to perform its function. nih.govmdpi.comebi.ac.uk Based on sequence alignments with related enzymes, the proposed catalytic triad for NanE consists of Serine 96 (Ser96), Histidine 261 (His261), and Aspartic acid 120 (Asp120). nih.gov These residues align with the predicted catalytic triad of MonCII, the homologous thioesterase from the monensin biosynthetic pathway. nih.gov

The essential role of each of these residues has been confirmed through site-directed mutagenesis experiments. nih.govnih.gov Individual mutations of these amino acids to residues that cannot support the catalytic mechanism (S96A, D120N, and H261Q) were generated. nih.gov In vitro assays demonstrated that all three mutant variants of the NanE protein were catalytically inactive. nih.govwilddata.cn Even with extended incubation times and higher enzyme concentrations, none of the mutants were able to hydrolyze the nanchangmycin-SNAC substrate. nih.gov This provides conclusive evidence that Ser96, Asp120, and His261 are all essential for the thioesterase activity and constitute the functional catalytic triad of NanE. nih.govnih.gov

The catalytic mechanism follows a well-established pattern for serine hydrolases. mdpi.comebi.ac.uk The His261 residue, stabilized by Asp120, acts as a general base to deprotonate the hydroxyl group of Ser96. ebi.ac.uk This activates the serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the thioester bond linking the nanchangmycin chain to the ACP. nih.govebi.ac.uk This leads to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the final nanchangmycin (free acid) and regenerate the active site. ebi.ac.uk

| Residue | Mutation | Observed Activity | Conclusion |

|---|---|---|---|

| Ser96 | S96A | Inactive | Essential for catalysis (Nucleophile). nih.govnih.gov |

| Asp120 | D120N | Inactive | Essential for catalysis (Stabilizes Histidine). nih.govnih.gov |

| His261 | H261Q | Inactive | Essential for catalysis (General Base/Acid). nih.govnih.gov |

| Trp97 | - | Influences substrate preference | Important for polyether vs. polyketide selectivity. nih.govnih.gov |

Genetic and Enzymatic Basis of Nanchangmycin Free Acid Biosynthesis

Genomic Organization and Characterization of the nan Gene Cluster

The biosynthesis of nanchangmycin (B609417) is encoded by a large gene cluster, designated as the nan cluster, spanning approximately 132 kilobase pairs (kb) of the S. nanchangensis genome. researchgate.net This cluster was identified and implicated in nanchangmycin production through gene replacement experiments, which resulted in the loss of antibiotic production. microbiologyresearch.org The nan cluster contains genes for a type I polyketide synthase (PKS), post-PKS tailoring enzymes, deoxysugar biosynthesis, and polyether chain release. researchgate.netgoogle.com

Identification and Arrangement of Polyketide Synthase Genes (nanA1-nanA10)

The backbone of nanchangmycin is a polyketide chain, assembled by a modular type I PKS system encoded by a series of genes, nanA1 through nanA10. researchgate.netnih.gov These PKS genes are organized into two divergently transcribed groups. The first group, nanA1–nanA6, is transcribed in one direction and encodes the loading module and the first nine extension modules. The second group, nanA7–nanA11, is transcribed in the opposite direction and encodes the remaining extension modules (10–14). researchgate.net

The PKS system comprises a loading module and fourteen extension modules, which corresponds to the fourteen condensation steps required to construct the pentadecaketide backbone. nih.gov The synthesis begins with a malonyl-CoA starter unit, followed by the incorporation of four malonyl-CoA and ten methylmalonyl-CoA extender units. researchgate.net A unique feature of the nanchangmycin PKS is the presence of an incomplete module in nanA9, which contains only ketosynthase (KS) and acyltransferase (AT) domains. The required acyl carrier protein (ACP) is supplied by an independent, downstream gene, nanA10. researchgate.net

Table 1: Organization of the Nanchangmycin Polyketide Synthase (nan) Genes

| Gene | Encoded Protein | Number of Modules | Function |

| nanA1 | NanA1 | Loading Module & Module 1 | Initiates polyketide synthesis and performs the first extension. |

| nanA2 | NanA2 | Modules 2 & 3 | Extends the polyketide chain. |

| nanA3 | NanA3 | Modules 4 & 5 | Extends the polyketide chain. |

| nanA4 | NanA4 | Module 6 | Extends the polyketide chain. |

| nanA5 | NanA5 | Modules 7 & 8 | Extends the polyketide chain. |

| nanA6 | NanA6 | Module 9 | Extends the polyketide chain. |

| nanA7 | NanA7 | Modules 10 & 11 | Extends the polyketide chain. |

| nanA8 | NanA8 | Module 12 | Extends the polyketide chain. |

| nanA9 | NanA9 | Module 13 (KS & AT only) | Extends the polyketide chain. |

| nanA10 | NanA10 | Module 13 (ACP only) | Provides the acyl carrier protein for module 13. |

| nanA11 | NanA11 | Module 14 | Performs the final extension of the polyketide chain. |

This table is based on data from Sun et al., 2003. researchgate.net

Genes Encoding Post-PKS Tailoring Enzymes (nanO, nanI, nanP, nanG5)

Following the assembly of the polyketide backbone, a series of post-PKS tailoring reactions occur to yield the final nanchangmycin structure. These modifications are catalyzed by enzymes encoded by genes within the nan cluster.

nanO : This gene encodes a putative epoxidase. nih.govnih.gov The NanO protein is thought to be responsible for the oxidative cyclization of the unsaturated polyketide chain by generating polyepoxides. nih.gov

nanI : The nanI gene product is a putative epoxide hydrolase. nih.govnih.gov It likely mediates the cascade of epoxide ring openings, leading to the formation of the characteristic polyether rings of nanchangmycin. nih.gov

nanP : This gene encodes a protein with homology to cytochrome P450 monooxygenases. researchgate.net NanP is presumed to be involved in the oxidation of a methyl group on the nanchangmycin structure, specifically at the C-30 position. nih.govresearchgate.net

nanG5 : The nanG5 gene encodes a glycosyltransferase. nih.govresearchgate.net This enzyme is responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the C-19 hydroxyl group of the nanchangmycin aglycone. nih.govresearchgate.net Deletion of nanG5 results in the accumulation of the nanchangmycin aglycone, confirming its role in glycosylation. nih.gov

These tailoring reactions are crucial for the final structure and biological activity of nanchangmycin. nih.govnih.govrsc.org

Genes Involved in Deoxysugar Biosynthesis (nanG1, nanG2)

The nan cluster contains a set of genes dedicated to the biosynthesis of the deoxysugar 4-O-methyl-L-rhodinose, which is attached to the nanchangmycin core. researchgate.net Among these, nanG1 and nanG2 are involved in the initial steps of this pathway. researchgate.net

nanG1 : Encodes a glucose-1-phosphate:TTP thymidylyl transferase. This enzyme catalyzes the activation of D-glucose-1-phosphate to dTDP-D-glucose. researchgate.netresearchgate.net

nanG2 : Encodes a dTDP-D-glucose-4,6-dehydratase. This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net

These initial steps are well-conserved in deoxysugar biosynthesis pathways. researchgate.netnih.gov Subsequent enzymatic steps, likely catalyzed by other nanG gene products, complete the formation of 4-O-methyl-L-rhodinose before it is transferred to the aglycone by NanG5. researchgate.net

Genes Encoding Polyether Chain Release Enzymes (e.g., nanE)

Unlike many modular PKSs that utilize a C-terminal thioesterase (TE) domain for chain release, the nanchangmycin PKS lacks such a domain. nih.gov Instead, the nan cluster contains a discrete gene, nanE, which encodes a type II thioesterase responsible for the hydrolytic release of the mature polyether from the PKS. nih.govresearchgate.net Biochemical studies have confirmed that NanE can hydrolyze a thioester-linked nanchangmycin mimic, demonstrating its function as the dedicated chain-release enzyme. nih.govinra.fr The release catalyzed by NanE is the final step in the biosynthetic pathway, occurring after glycosylation. nih.gov

Enzymatic Characterization and Functional Studies of Biosynthetic Proteins

The functionality of the nanchangmycin biosynthetic enzymes has been investigated through genetic manipulation and biochemical assays, providing insights into the roles of specific domains and proteins.

Investigation of Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Domains

The core of each PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.comoup.complos.org

Ketosynthase (KS) Domains : The KS domains catalyze the Claisen condensation reaction, which extends the growing polyketide chain. researchgate.netoup.com The loading module of NanA1 contains a specific type of KS domain (KSQ) with a glutamine residue in its active site, which is associated with the decarboxylase activity needed for chain initiation. researchgate.net

Acyltransferase (AT) Domains : The AT domains are responsible for selecting the correct extender unit (malonyl-CoA or methylmalonyl-CoA) and loading it onto the ACP. researchgate.netmdpi.com Analysis of the AT domain sequences in the nanchangmycin PKS has allowed for the prediction of which extender unit is incorporated at each step, and these predictions align with the known structure of nanchangmycin. researchgate.net For instance, the AT domains in the loading module and modules 3, 6, 8, and 9 are predicted to recognize malonate, while the others recognize methylmalonate. researchgate.net

Acyl Carrier Protein (ACP) Domains : The ACP domains act as a covalent tether for the growing polyketide chain, shuttling it between the various catalytic domains of the PKS module. researchgate.netmdpi.comasm.org As mentioned earlier, a unique feature of the nanchangmycin PKS is the presence of a standalone ACP encoded by nanA10, which serves the ACP-less module 13. researchgate.net

Interactions between these three domains are critical for the efficient and accurate assembly of the polyketide backbone. mdpi.com

Analysis of Reductive Cassette Domains (Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER))

The assembly of the Nanchangmycin polyketide backbone is carried out by a modular type I polyketide synthase (PKS). Each module is responsible for one cycle of chain elongation and comprises a set of enzymatic domains. researchgate.net The reductive cassette, consisting of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, plays a crucial role in determining the reduction state of the β-keto group formed during each condensation step. researchgate.netoup.com

The KR domain catalyzes the reduction of a β-keto group to a β-hydroxyl group, controlling the stereochemistry at this position. nih.govmdpi.com The DH domain then dehydrates the β-hydroxyl group to form a double bond. mdpi.com Finally, the ER domain can reduce this double bond to a single bond, resulting in a fully saturated carbon chain. mdpi.com The presence or absence of active KR, DH, and ER domains within a module dictates the final chemical structure of the corresponding unit in the polyketide chain. oup.com

In the Nanchangmycin PKS, analysis of the gene cluster has revealed the domain organization of each module. researchgate.net Some modules contain a full set of active reductive domains, leading to a fully reduced methylene (B1212753) group. Other modules may lack one or more of these domains, or contain inactive versions, resulting in hydroxyl or unsaturated functionalities in the final Nanchangmycin molecule. For instance, sequence analysis of the nan gene cluster has identified inactive KR, DH, and ER domains in certain modules, which directly correlates with the observed oxidation pattern of the Nanchangmycin backbone. researchgate.net Specifically, the DH domain in module 6 of NanA4 is predicted to be inactive due to changes in its conserved active site residues. researchgate.net This selective functionality of the reductive cassette is a key determinant in generating the complex and specific chemical architecture of Nanchangmycin.

Table 1: Reductive Cassette Domains in Nanchangmycin Biosynthesis

| Domain | Function | Role in Nanchangmycin Biosynthesis |

| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. nih.govmdpi.com | Determines the stereochemistry of hydroxyl groups on the polyketide backbone. Some KR domains in the Nanchangmycin PKS are inactive (KR⁰), which is implicated in C2-epimerization. nih.gov |

| Dehydratase (DH) | Dehydrates a β-hydroxyl group to form a double bond. mdpi.com | Creates unsaturation in the polyketide chain. Inactive DH domains, such as in module 6, prevent dehydration, leading to hydroxyl groups in the final structure. researchgate.net |

| Enoyl Reductase (ER) | Reduces a double bond to a single bond. mdpi.com | Results in a fully saturated carbon chain. The presence or absence of an active ER domain contributes to the final pattern of saturation in Nanchangmycin. researchgate.net |

Biochemical Characterization of Thioesterase NanE Activity and Specificity

The final step in the biosynthesis of many polyketides is the release of the mature chain from the PKS assembly line, a reaction often catalyzed by a thioesterase (TE) domain. researchgate.net In the Nanchangmycin biosynthetic pathway, this crucial role is played by a discrete type II thioesterase, NanE. nih.govresearchgate.net Unlike type I thioesterases that are typically located at the C-terminus of the final PKS module, NanE is a standalone enzyme. nih.gov

Biochemical assays have demonstrated that NanE is responsible for the hydrolytic release of the completed Nanchangmycin molecule. nih.gov Studies on the substrate specificity of NanE have provided significant insights into the timing of the final biosynthetic steps. It was found that NanE displays a strong preference for the fully glycosylated Nanchangmycin over its aglycone form. nih.govnih.gov Specifically, NanE showed a nearly 17-fold higher catalytic efficiency (kcat/Km) for the N-acetylcysteamine (SNAC) thioester of Nanchangmycin compared to the SNAC thioester of the nanchangmycin aglycone. nih.govnih.gov This finding strongly suggests that glycosylation precedes the final hydrolytic release of the antibiotic from the PKS. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the catalytic mechanism of NanE. The proposed catalytic triad (B1167595), consisting of Ser96, His261, and Asp120, was confirmed to be essential for the enzyme's thioesterase activity. nih.gov Furthermore, the residue Trp97 was identified as a key determinant of substrate preference, influencing the enzyme's selectivity for polyether substrates over polyketide intermediates. nih.gov

Table 2: Kinetic Parameters of NanE Activity

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Nanchangmycin-SNAC | 0.55 ± 0.02 | 24 ± 2 | 380 ± 30 |

| Nanchangmycin aglycone-SNAC | 0.15 ± 0.03 | 220 ± 35 | 23 ± 5 |

| Monensin-SNAC | 0.070 ± 0.004 | 270 ± 10 | 4.3 ± 0.3 |

Data adapted from Liu et al., 2008. nih.gov

Glycosyltransferase Activity of NanG5 and Substrate Preferences

Glycosylation is a common tailoring reaction in the biosynthesis of natural products, often having a profound impact on their biological activity. In the Nanchangmycin biosynthetic gene cluster, three putative glycosyltransferase genes, nanG5, nanG6, and nanG7, were identified. nih.gov Experimental evidence has pointed to NanG5 as the key enzyme responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the Nanchangmycin aglycone. nih.gov

Deletion of the nanG5 gene in S. nanchangensis resulted in the accumulation of the nanchangmycin aglycone, confirming the essential role of NanG5 in the glycosylation step. nih.gov This finding, coupled with the substrate specificity of the thioesterase NanE, establishes that glycosylation is the penultimate step in Nanchangmycin biosynthesis, occurring while the polyether is still tethered to an acyl carrier protein (ACP) domain of the PKS. nih.gov

Glycosyltransferases, in general, exhibit specificity for both the sugar donor and the acceptor substrate. nih.govglycoforum.gr.jp NanG5 utilizes a nucleotide-activated form of 4-O-methyl-L-rhodinose as the sugar donor. researchgate.net The acceptor substrate is the C-19 hydroxyl group of the ACP-bound polyether aglycone. nih.gov The precise recognition of both the sugar and the complex aglycone by NanG5 ensures the correct and efficient glycosylation of Nanchangmycin.

Table 3: Key Enzymes in the Final Steps of Nanchangmycin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

| NanG5 | nanG5 | Glycosyltransferase | ACP-bound Nanchangmycin aglycone, NDP-4-O-methyl-L-rhodinose | ACP-bound Nanchangmycin |

| NanE | nanE | Type II Thioesterase | ACP-bound Nanchangmycin | Nanchangmycin (free acid) |

Transcriptional Regulation of Nanchangmycin (Free Acid) Biosynthesis

The production of Nanchangmycin is tightly controlled at the transcriptional level by a network of regulatory proteins. nih.govproquest.com This intricate regulatory system ensures that the energetically expensive process of antibiotic biosynthesis is initiated at the appropriate time in the bacterial life cycle.

Identification and Role of Pathway-Specific Transcriptional Activators (e.g., NanR1, NanR2)

Within the Nanchangmycin gene cluster, two key pathway-specific transcriptional activators, NanR1 and NanR2, have been identified. nih.govproquest.com Both NanR1 and NanR2 belong to the Streptomyces antibiotic regulatory protein (SARP) family, which are known to control the expression of antibiotic biosynthetic genes. researchgate.netfrontiersin.org Gene deletion experiments have shown that both nanR1 and nanR2 are essential for the transcription of the nan polyketide genes. nih.govproquest.com

Overexpression of both nanR1 and nanR2 in the wild-type strain of S. nanchangensis led to a significant increase in Nanchangmycin production, at least threefold. nih.govproquest.com This demonstrates their positive regulatory role in the biosynthetic pathway. These SARP-family regulators are believed to function by binding to specific DNA sequences in the promoter regions of their target genes, thereby activating transcription. researchgate.net

Regulatory Genes and Cascades (e.g., NanR4, AtcR/AtcK)

The regulatory network governing Nanchangmycin biosynthesis extends beyond the primary activators. An AraC-family transcriptional repressor, NanR4, has also been identified within the nan gene cluster. nih.gov Deletion of the nanR4 gene resulted in increased expression of nanR1 and nanR2, which in turn led to a threefold increase in Nanchangmycin production. nih.govproquest.com This indicates that NanR4 negatively regulates Nanchangmycin biosynthesis by repressing the expression of the pathway-specific activators.

In Streptomyces bingchenggensis, a producer of both milbemycin and Nanchangmycin, a more complex regulatory cascade has been elucidated. nih.gov An atypical two-component system, AtcR/AtcK, was found to indirectly regulate Nanchangmycin production. nih.govresearchgate.net The response regulator AtcR, when phosphorylated by the histidine kinase AtcK, activates the transcription of milR3. nih.gov MilR3, in turn, activates the transcription of nanR4. nih.govresearchgate.net Therefore, the AtcR/AtcK system acts as an upstream repressor of Nanchangmycin biosynthesis by initiating a cascade that leads to the activation of the repressor NanR4. nih.gov

Bioinformatic Prediction and Experimental Validation of Regulatory Elements

The identification of regulatory proteins and their targets has been facilitated by a combination of bioinformatic analysis and experimental validation. nih.govnih.govmdpi.comfrontiersin.org Bioinformatic analysis of the upstream regions of the nan genes has led to the prediction of putative binding sites for the SARP activators, NanR1 and NanR2. nih.govproquest.com These predicted sites often consist of conserved repeat sequences. For instance, a conserved binding motif, TTAGNNNNNNTTWAG, has been associated with NanR1 and NanR2 binding. oup.com

Experimental validation of these bioinformatic predictions is crucial. Techniques such as quantitative real-time RT-PCR have been used to confirm the transcriptional changes in nan genes following the deletion or overexpression of regulatory genes. nih.govproquest.com Electrophoretic mobility shift assays (EMSAs) have been employed to demonstrate the direct binding of regulatory proteins to the promoter regions of their target genes. For example, EMSAs have been used to confirm the binding of AtcR to the milR3 promoter and the binding of MilR3 to the nanR4 promoter in S. bingchenggensis. researchgate.net This integrated approach of bioinformatic prediction and experimental validation provides a robust framework for mapping the complex regulatory networks that control Nanchangmycin biosynthesis.

Table 4: Regulatory Proteins in Nanchangmycin Biosynthesis

| Regulatory Protein | Gene | Family | Function | Target Gene(s) | Effect on Nanchangmycin Production |

| NanR1 | nanR1 | SARP | Transcriptional Activator | nan polyketide genes | Positive nih.govproquest.com |

| NanR2 | nanR2 | SARP | Transcriptional Activator | nan polyketide genes | Positive nih.govproquest.com |

| NanR4 | nanR4 | AraC-family | Transcriptional Repressor | nanR1, nanR2 | Negative nih.govproquest.com |

| AtcR/AtcK | atcR/atcK | Two-component system | Indirect Repressor | milR3 (leading to nanR4 activation) | Negative nih.govresearchgate.net |

Metabolic Engineering and Production Optimization of Nanchangmycin Free Acid

Strategies for Enhanced Nanchangmycin (B609417) (Free Acid) Production in Microbial Hosts

Improving the production titer of Nanchangmycin in its native and heterologous hosts is a primary objective for its viable application. Metabolic engineering provides a powerful toolkit to rationally modify microbial "cell factories" for overproduction. Key strategies include amplifying the expression of the biosynthetic machinery, eliminating metabolic choke points and competing pathways, reprogramming regulatory circuits for enhanced flux towards Nanchangmycin, and exploring more efficient production hosts.

Overexpression of Biosynthetic Genes and Regulators

A direct and effective strategy to boost secondary metabolite production is to increase the expression levels of the genes responsible for their biosynthesis. nih.gov This is often achieved by overexpressing positive regulatory genes that control the entire biosynthetic gene cluster (BGC).

The Nanchangmycin (nan) gene cluster in Streptomyces nanchangensis NS3226 contains two key pathway-specific transcriptional activators belonging to the Streptomyces antibiotic regulatory protein (SARP) family: NanR1 and NanR2. nih.govproquest.com Research has demonstrated that these two regulators are essential for activating the transcription of the Nanchangmycin polyketide synthase genes. nih.govproquest.com By introducing additional copies of both nanR1 and nanR2 into the wild-type strain, a significant enhancement in Nanchangmycin yield was achieved. nih.govproquest.com

Conversely, the deletion of repressor genes can also lead to increased production. Within the nan cluster, a gene named nanR4, which encodes an AraC-family repressor, was identified. nih.govproquest.com Deleting nanR4 resulted in higher expression levels of the activators NanR1 and NanR2, which in turn led to a substantial increase in Nanchangmycin production. nih.govproquest.com These findings highlight the tightly controlled nature of Nanchangmycin biosynthesis, which can be manipulated by targeting key activators and repressors.

Table 1: Impact of Regulator Manipulation on Nanchangmycin Production in S. nanchangensis

| Genetic Modification | Target Gene(s) | Role of Target | Outcome on Nanchangmycin Yield | Reference |

|---|---|---|---|---|

| Overexpression | nanR1 and nanR2 | SARP-family activators | ≥ 3-fold increase | nih.gov, proquest.com |

Disruption of Competing Metabolic Pathways

Microbial hosts, particularly Streptomyces species, possess numerous BGCs for various secondary metabolites. microbiologyresearch.org These pathways often compete for the same limited pool of precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgmdpi.com A powerful strategy to enhance the production of a target compound is to eliminate or reduce the flux through these competing metabolic pathways. frontiersin.orgnih.gov

In Streptomyces bingchenggensis, which produces both milbemycins and Nanchangmycin, researchers have demonstrated this principle effectively. nih.gov To create a strain that produces milbemycins A3/A4 as the main products, the biosynthesis of Nanchangmycin was abolished. This was achieved by disrupting the gene nanLD, which encodes the loading module of the polyketide synthase essential for Nanchangmycin biosynthesis. nih.gov This strategic knockout successfully eliminated Nanchangmycin production, redirecting precursors towards the milbemycin pathway and leading to a 74% higher yield of the desired milbemycins. nih.gov

This approach can be reversed to enhance Nanchangmycin production by deleting the BGCs of other competing secondary metabolites. For instance, in the production of endusamycin (B564215), a structural analog of Nanchangmycin, deleting the BGCs for spore pigment and meilingmycin-like compounds proved effective in increasing the final titer. nih.gov This highlights a broadly applicable principle: identifying and disrupting pathways that compete for essential building blocks can significantly increase the yield of the desired polyketide.

Rewiring Regulatory Networks for Strain Improvement

Beyond simple overexpression or deletion of individual genes, a more sophisticated approach involves rewiring the complex, hierarchical regulatory networks that govern secondary metabolism. asm.orgresearchgate.netfrontiersin.org This strategy can lead to dramatic improvements in product yield by fundamentally altering the metabolic state of the cell.

A remarkable example of this approach was demonstrated in Streptomyces bingchenggensis. Researchers identified an atypical two-component system (TCS), named AtcR/AtcK, that plays a global role in regulating the biosynthesis of milbemycin, Nanchangmycin, and a yellow compound. asm.orgresearchgate.net The response regulator, AtcR, was found to repress Nanchangmycin production by activating a cascade that involves another regulator, MilR3, which in turn activates the specific Nanchangmycin repressor, NanR4. asm.orgresearchgate.net

By rationally engineering this regulatory cascade, scientists were able to achieve a massive increase in Nanchangmycin production. The strategy involved two key steps:

Disrupting the repressive signal: The gene for the global regulator, atcR, was deleted. This action alone blocked the production of milbemycin and the yellow compound, and derepressed the Nanchangmycin pathway. asm.orgresearchgate.net

Boosting the native activators: In this atcR deletion mutant, the pathway-specific activators nanR1 and nanR2 were co-overexpressed under the control of a strong constitutive promoter. researchgate.net

This combined approach of rewiring the global regulatory network and amplifying the specific biosynthetic pathway resulted in a strain that produced Nanchangmycin at a titer of 6.08 g/L, a staggering 45-fold improvement compared to the wild-type strain. asm.orgresearchgate.netresearchgate.net

Table 2: Strain Improvement of Nanchangmycin Production by Rewiring the AtcR/AtcK Regulatory Network in S. bingchenggensis

| Strain | Genetic Modification | Nanchangmycin Titer | Fold Increase | Reference |

|---|---|---|---|---|

| Wild-Type | - | ~0.135 g/L | 1x | asm.org |

Exploration of Novel Chassis Organisms for Production

The choice of microbial host, or "chassis," is critical for the efficient production of natural products. researchgate.netfrontiersin.org While Streptomyces nanchangensis is the native producer of Nanchangmycin, exploring other hosts can offer advantages such as faster growth, better genetic tools, or a cleaner metabolic background with fewer competing pathways. microbiologyresearch.orgresearchgate.net

Streptomyces species are generally considered ideal chassis for the discovery and overproduction of natural products due to their inherent ability to produce a vast array of secondary metabolites. researchgate.netresearchgate.net Strains like Streptomyces avermitilis, Streptomyces albus, and Streptomyces coelicolor have been developed as heterologous hosts. frontiersin.org Streptomyces bingchenggensis has also been proven to be an effective producer of Nanchangmycin, as demonstrated by the high titers achieved through metabolic engineering. asm.org

The development of a suitable chassis often involves genome reduction to remove non-essential genes and competing BGCs, thereby creating a streamlined host optimized for producing a specific target molecule. frontiersin.orgscienceopen.com For Nanchangmycin, utilizing a well-characterized Streptomyces chassis with established genetic manipulation systems could accelerate the development of high-producing strains and facilitate the generation of novel analogs. microbiologyresearch.orgresearchgate.net While more complex, heterologous expression in simpler organisms like Escherichia coli is also a possibility, though it often requires more extensive pathway engineering to supply the necessary precursors and ensure proper protein folding and function. nih.govscienceopen.com

Genetic Manipulation for Structural Diversification of Nanchangmycin (Free Acid) Analogs

Beyond increasing production titers, metabolic engineering offers exciting possibilities for creating novel chemical structures. By manipulating the biosynthetic enzymes, it is possible to generate analogs of Nanchangmycin with potentially improved or novel biological activities.

Modular PKS Engineering for Novel Polyketide Generation

Nanchangmycin is synthesized by a Type I modular polyketide synthase (PKS), a massive enzymatic assembly line where each module is responsible for one cycle of chain elongation and modification. nih.govresearchgate.net The modular nature and colinear biosynthetic logic of these PKSs make them prime targets for genetic engineering to produce novel compounds. nih.govbiorxiv.orgbiorxiv.org

Strategies for engineering modular PKSs to generate structural diversity include:

Domain Inactivation/Deletion: Inactivating or deleting specific domains, such as ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) domains, can alter the reduction state of the polyketide backbone, leading to new functional groups. nih.gov

Domain Swapping: Exchanging a domain from one module with a functionally different one from another PKS can introduce new stereochemistry or modifications. nih.gov For example, swapping KR domains has been used to produce polyketides with non-native hydroxyl group stereochemistry. nih.gov

Module Swapping/Insertion/Deletion: Entire modules can be exchanged between different PKSs or inserted/deleted to alter the length and composition of the polyketide chain. nih.gov This is a more challenging approach due to the need to maintain proper protein-protein interactions between modules, but successful examples exist. nih.gov

These evolution-inspired engineering strategies could be applied to the Nanchangmycin PKS to generate a library of novel analogs. biorxiv.orgnih.gov By rationally reprogramming the PKS assembly line, it is theoretically possible to create derivatives with altered ring structures, different side chains, or modified functional groups, which could then be screened for enhanced or new therapeutic properties. elifesciences.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nanchangmycin |

| Milbemycin |

| Milbemycin A3/A4 |

| Endusamycin |

| Acetyl-CoA |

| Malonyl-CoA |

| Yellow compound |

| Salinomycin (B1681400) |

| Collagen |

| Daptomycin |

| Maduramicin |

| Guvermectin |

| Milbemycins B2/B3 |

| Milbemycins β1/β2 |

| Moxidectin |

| Erythromycin (B1671065) |

| Spinosyn A |

| Amphotericin B |

| Epothilone |

| Nigericin (B1684572) |

| Tylosin |

| Dianemycin |

| Avermectin (B7782182) |

| Holomycin |

| Clavulanic acid |

| Cinnamomycin |

| Mangromycin |

| Pladienolide B |

| Kanamycin B |

| Carbamoylkanamycin B |

| Apramycin (B1230331) |

| Tobramycin |

| Aureothin |

| Neoaureothin |

| Candicidin |

| Artemisinin |

| Triterpene saponin |

| Mevalonate |

Combinatorial Biosynthesis Approaches for Derivative Creation

Combinatorial biosynthesis leverages the modular nature of polyketide synthases (PKS) to generate novel chemical structures. The biosynthesis of nanchangmycin is carried out by a large, modular type I PKS assembly line, where each module is responsible for one cycle of chain extension and modification. core.ac.uk The inherent flexibility of this system allows for rational manipulation to create derivatives with altered structures. researchgate.net By inactivating, adding, or swapping the domains or modules within the PKS genes, researchers can change the number of modules, their specificity for extender units (like malonyl-CoA or methylmalonyl-CoA), or the reductive steps (ketoreduction, dehydration, enoylreduction) at each stage of synthesis. researchgate.net

A key strategy in creating nanchangmycin derivatives involves targeted gene disruption and replacement within its biosynthetic gene cluster. researchgate.netmicrobiologyresearch.org In one notable study, researchers identified a region of approximately 132 kb in the Streptomyces nanchangensis NS3226 genome responsible for nanchangmycin production. researchgate.netmicrobiologyresearch.org By replacing specific DNA fragments within this cluster with an apramycin resistance gene, they successfully generated mutants incapable of producing the parent compound. microbiologyresearch.org Subsequent analysis of one such mutant, created through targeted gene replacement, led to the production of a novel nanchangmycin derivative. This demonstrated that targeted modification of the biosynthetic pathway can yield new polyether structures, highlighting the potential of combinatorial approaches to expand the chemical diversity of nanchangmycin-related compounds. researchgate.net

| Experimental Approach | Target Gene/Region | Producing Organism | Result | Reference |

| Gene Replacement | Fragments within the ~132 kb nanchangmycin gene cluster | Streptomyces nanchangensis NS3226 | Generation of a novel nanchangmycin derivative | researchgate.netmicrobiologyresearch.org |

| Gene Disruption | Inactivation of PKS modules | Streptomyces nanchangensis | Production of structurally modified polyketide backbones | researchgate.net |

Targeted Gene Editing for Tailoring Enzyme Modifications

Targeted gene editing technologies, such as CRISPR/Cas9, Transcription Activator-Like Effector Nucleases (TALENs), and Zinc-Finger Nucleases (ZFNs), offer precise tools for modifying the genes that encode tailoring enzymes in the nanchangmycin biosynthetic pathway. insights.bionih.gov These enzymes act on the polyketide scaffold after its synthesis by the PKS, performing crucial modifications like epoxidation, glycosylation, and chain release that are essential for the final structure and bioactivity of nanchangmycin. amanote.comacs.orgresearchgate.net By editing the genes for these tailoring enzymes, it is possible to create derivatives with specific structural alterations. insights.bio

The nanchangmycin gene cluster contains several genes encoding key tailoring enzymes that are prime candidates for targeted editing. researchgate.netnih.gov For instance, a conserved flavin-linked epoxidase is responsible for the epoxidation of unsaturated polyether intermediates, a critical step in forming the polyether rings. amanote.comnih.gov Altering or knocking out the gene for this epoxidase could lead to the accumulation of unsaturated intermediates or derivatives with different ring structures. Another key target is the glycosyltransferase NanG5, which attaches a deoxysugar moiety to the nanchangmycin aglycone. researchgate.netresearchgate.net Editing or inactivating nanG5 could produce the aglycone, apo-nanchangmycin, or allow for the attachment of different sugar groups through subsequent chemoenzymatic steps. researchgate.net Furthermore, the final module of the nanchangmycin PKS features a unique chain-releasing (CR) domain instead of a typical thioesterase (TE) domain. researchgate.net Modifying this CR domain could influence the release and cyclization of the polyketide chain, potentially leading to new structural variants.

Genetic engineering efforts in Streptomyces bingchenggensis, a producer of both nanchangmycin and milbemycins, have demonstrated the feasibility of such targeted modifications. Disruption of the nanLD gene, which encodes the loading module of the nanchangmycin PKS, successfully abolished the production of nanchangmycin. nih.gov This provides a clear precedent for using targeted gene editing to precisely control and modify the biosynthetic output.

| Target Enzyme | Encoding Gene (Putative) | Function in Nanchangmycin Biosynthesis | Potential Outcome of Gene Editing | Reference |

| Flavin-linked Epoxidase | nanO1 / nanO2 / nanO3 | Polyether ring formation via epoxidation of the polyketide chain | Accumulation of unsaturated linear or partially cyclized intermediates | amanote.comnih.gov |

| Glycosyltransferase | nanG5 | Attachment of the deoxysugar moiety to the aglycone at C-19 | Production of apo-nanchangmycin (aglycone); creation of novel glycosylated derivatives | researchgate.netresearchgate.net |

| Chain-Releasing (CR) Domain | C-terminus of nanA6 (PKS module 14) | Release of the completed polyketide chain from the PKS | Altered cyclization patterns; production of linear or alternatively cyclized polyketides | researchgate.net |

| PKS Loading Module | nanLD | Initiates polyketide synthesis | Abolition of nanchangmycin production | nih.gov |

Molecular Mechanisms of Action of Nanchangmycin Free Acid

Ionophore Activity and Modulation of Cellular Cation Gradients

As an ionophore, nanchangmycin (B609417) facilitates the transport of cations across lipid bilayers, a function that underpins its diverse biological activities, including its anticancer, antiviral, and antifibrotic properties. nih.govelifesciences.orgchemrxiv.org

Alteration of Cytosolic Calcium Ion Levels (Ca2+)

A primary and well-documented effect of nanchangmycin is its ability to increase the concentration of cytosolic calcium ions (Ca2+). nih.govelifesciences.orgresearchgate.net Studies have demonstrated this effect in various cell types, including human hepatic stellate cells (HSCs) and cancer cell lines. nih.gov In HSCs, treatment with nanchangmycin at a concentration of 10 µM resulted in a significant elevation of cytosolic Ca2+, comparable to the effects of known calcium ionophores like ionomycin (B1663694) and thapsigargin. nih.gov A dose-response analysis revealed that nanchangmycin can induce an increase in cytosolic Ca2+ at concentrations as low as 10 nM. nih.govelifesciences.org This elevation of intracellular calcium is a key initiating event that triggers subsequent signaling cascades. elifesciences.org

Effects on Mitochondrial Inner Membrane Permeability to H+ and K+

Nanchangmycin and its analogues also target the mitochondria, specifically altering the permeability of the inner mitochondrial membrane to protons (H+) and potassium ions (K+). acs.org The inner mitochondrial membrane typically maintains a low permeability to ions, which is crucial for chemiosmotic energy conservation. core.ac.uk However, studies on aglycone polyethers, including homologues of nanchangmycin, have shown that these compounds significantly enhance the permeability of the mitochondrial inner membrane to both H+ and K+. acs.org This disruption of the ion gradient across the inner mitochondrial membrane can lead to mitochondrial swelling and the release of pro-apoptotic factors, contributing to the compound's cell-death-inducing activities. acs.orgmdpi.com

Specific Protein Target Identification and Characterization

Beyond its general ionophore activity, research has begun to identify specific protein targets of nanchangmycin, providing more detailed insights into its mechanisms of action, particularly in the context of its antiviral and signaling modulation effects.

Identification of SEC11A as an Antiviral Target in Zika Virus Infection

Recent studies have elucidated a novel antiviral mechanism of nanchangmycin against the Zika virus (ZIKV). chemrxiv.org While its ionophore activity was initially thought to be the primary mode of action, it did not fully account for its potent ZIKV inhibition. chemrxiv.orgnih.gov Using a photoreactive clickable nanchangmycin probe and chemical proteomics, SEC11A was identified as a prominent molecular target. chemrxiv.org SEC11A is a crucial component of the signal peptidase complex, which is essential for the processing of ZIKV proteins. chemrxiv.org It was demonstrated that nanchangmycin blocks the cleavage of a ZIKV polyprotein, suggesting that its interaction with SEC11A is a key part of its antiviral activity against this virus. chemrxiv.org Earlier hypotheses suggested that nanchangmycin might inhibit ZIKV infection by blocking clathrin-mediated endocytosis, the pathway used by ZIKV and other viruses to enter cells. nih.govnih.gov

Modulation of Kinase Signaling Pathways (e.g., FYN, PTK2/FAK, MAPK1/3/ERK2/1)

Nanchangmycin significantly impacts cellular signaling by modulating the phosphorylation status and activity of several key kinases. In human hepatic stellate cells, nanchangmycin treatment leads to a reduction in the phosphorylated levels of FYN, Protein Tyrosine Kinase 2 (PTK2, also known as Focal Adhesion Kinase or FAK), and Mitogen-Activated Protein Kinase 1/3 (MAPK1/3, also known as ERK2/1). nih.govelifesciences.orgresearchgate.net The reduction in phosphorylation of FYN at tyrosine 420 was one of the most immediate responses observed after nanchangmycin treatment. elifesciences.org Depletion of these kinases individually was shown to suppress the expression of COL1A1, a marker for fibrosis, indicating that they are downstream effectors of nanchangmycin's antifibrotic activity. researchgate.netelifesciences.org Specifically, both PTK2 and MAPK1/3 have been identified as primary pathways through which nanchangmycin inhibits cell migration. elifesciences.orgresearchgate.net

Impact on Other Signaling Molecules (e.g., HSPB1, STAT5B)